molecular formula C8H6N4O4 B3043477 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid CAS No. 874773-73-6

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid

Cat. No.: B3043477
CAS No.: 874773-73-6
M. Wt: 222.16 g/mol
InChI Key: GSFUXJCTKWIYTE-UHFFFAOYSA-N
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Description

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid (Molecular Formula: C8H6N4O4, Formula Weight: 222.16) is a high-purity chemical building block belonging to the privileged pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds . This scaffold is of significant interest in medicinal chemistry for developing potent protein kinase inhibitors (PKIs) for targeted cancer therapy . The compound serves as a key precursor for synthesizing diverse derivatives, including its diethyl ester (CAS 43024-67-5), which is recognized as an impurity of the gout therapeutic Allopurinol . The rigid, planar fused bicyclic core of the pyrazolo[1,5-a]pyrimidine structure provides a versatile framework for chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity towards specific enzymatic targets . Pyrazolo[1,5-a]pyrimidines are investigated as ATP-competitive and allosteric inhibitors of critical kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The 7-amino and dicarboxylic acid functional groups on this core structure offer multiple sites for further synthetic elaboration, enabling the introduction of diverse functional groups through cyclization, condensation, and cross-coupling reactions to explore structure-activity relationships (SAR) and enhance biological activity . This product is intended for research purposes in laboratory settings only, specifically for the synthesis and biological evaluation of novel therapeutic agents in oncology and other areas. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4/c9-5-3(7(13)14)1-10-6-4(8(15)16)2-11-12(5)6/h1-2H,9H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFUXJCTKWIYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C=NN2C(=C1C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminopyrazole and 1,3-Dicarbonyl Compound Condensation

Early synthetic approaches for pyrazolo[1,5-a]pyrimidine derivatives involve the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or esters. For example, Yasuo Makisumi’s 1962 work demonstrated that ethyl cyanoacetate reacts with 5-amino-4-pyrazolecarbonitrile in ethanol under basic conditions to form ethyl 5-hydroxy-7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (Fig. 1A). Saponification of the ester group with aqueous sodium hydroxide yields the corresponding carboxylic acid, which undergoes decarboxylation at 235°C to produce 7-aminopyrazolo[1,5-a]pyrimidin-5-ol.

Key Reaction Parameters

Reactants Solvent Catalyst Temperature Yield (%)
5-Amino-4-pyrazolecarbonitrile + Ethyl cyanoacetate Ethanol Na Reflux 72–85

Decarboxylation of Carboxylic Acid Intermediates

The introduction of carboxylic acid groups at positions 3 and 6 requires selective hydrolysis of ester precursors. For instance, heating ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (XII) with 40% sulfuric acid induces decarboxylation, yielding 5-methylpyrazolo[1,5-a]pyrimidin-7-ol (IV). Analogously, diethyl malonate condensed with aminopyrazoles generates pyrazolo[1,5-a]pyrimidine-5,7-diol (XXIV), which is further functionalized via ester hydrolysis.

Green Synthetic Approaches Using Ultrasound Irradiation

Aza-Michael Addition Under Ultrasonic Conditions

Recent advancements emphasize eco-friendly methods. Das et al. (2024) reported a green protocol using ultrasound irradiation (60°C, 170 W) to synthesize pyrazolo[1,5-a]pyrimidine-7(4H)-ones. Aminopyrazoles react with dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate in aqueous ethanol with KHSO₄ as a catalyst. This method achieves cyclization within 9–15 minutes, yielding ester intermediates (e.g., 3a-k) with 75–95% efficiency (Table 1).

Table 1: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]Pyrimidine Esters

Product Reactants Time (min) Yield (%)
3a 5-Aminopyrazole + DMAD 10 87
3d 5-Aminopyrazole + Methyl propiolate 10 92
3k 5-Aminopyrazole + Ethyl propiolate 10 95

Hydrolysis to Dicarboxylic Acid

The ester intermediates (e.g., 3a, 3d, 3k) are hydrolyzed under acidic or basic conditions to yield 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid. For example, refluxing dimethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate with 6M HCl for 4 hours achieves quantitative hydrolysis.

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

  • Conventional Methods : Require prolonged heating (8–24 hours) and toxic solvents (e.g., 1,2-dichlorobenzene), yielding 72–85%.
  • Ultrasound Methods : Reduce reaction time to 10–15 minutes with aqueous ethanol, improving yields to 87–95%.

Functional Group Compatibility

  • Ester Groups : DMAD and propiolates provide optimal reactivity for introducing dicarboxylate moieties.
  • Amino Group Stability : The 7-amino group remains intact under acidic hydrolysis conditions, ensuring regioselectivity.

Mechanistic Insights

Cyclization Pathway

The reaction proceeds via an aza-Michael addition, where the aminopyrazole attacks the electron-deficient alkyne (e.g., DMAD), followed by cyclization and proton transfer (Fig. 1B). KHSO₄ facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

Decarboxylation Mechanism

Heating carboxylic acid intermediates (e.g., XIII) at 260–270°C induces decarboxylation, forming the hydroxylated pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 7-aminopyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. Studies show that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential as chemotherapeutic agents. For instance, modifications in the structure of APDCA have been linked to enhanced activity against specific cancer types, including leukemia and breast cancer .

Anti-inflammatory Properties
APDCA and its derivatives have been explored for their anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Drug Development

As a Building Block for Pharmaceuticals
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with metal ions has led to applications in developing metal-based drugs. Furthermore, it acts as a precursor for synthesizing other biologically active molecules, which are vital in drug discovery processes .

Impurity Identification in Drug Synthesis
APDCA is also recognized for its role as an impurity marker in the synthesis of other drugs. Understanding its presence and behavior during synthesis helps in refining processes to ensure higher purity levels in final pharmaceutical products. This application is particularly relevant in regulatory contexts where drug safety and efficacy are paramount .

Mechanism of Action

The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent positions and functional groups. Key analogs include:

Compound Name Substituents Key Activities Synthesis Method Reference
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 7-amino, 3,6-dicarboxylic acid HCV inhibition Microwave-assisted
7-Amino-5,2-diphenyl-3,6-dicarbonitrile 7-amino, 3,6-dicarbonitrile, 5,2-diphenyl Antimicrobial Microwave-assisted
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 3-carboxylic acid Kinase inhibition Conventional reflux
5,7-Dimethyl-3-carboxylic acid 5,7-dimethyl, 3-carboxylic acid Not specified Conventional reflux
Diethyl ester derivative 3,6-diethyl ester Intermediate for drug design Solvent-based

Key Observations :

  • Amino Group at Position 7: Critical for antiviral activity (e.g., HCV inhibition in the target compound) .
  • Carboxylic Acid vs. Ester/Nitrile : Dicarboxylic acid derivatives exhibit higher polarity and solubility, whereas ester or nitrile groups enhance lipophilicity, influencing bioavailability .
  • Substituent Positioning : Methyl groups at positions 5 and 7 (e.g., 5,7-dimethyl analog) reduce structural similarity to the target compound (similarity score: 0.82 vs. 0.91 for 3-carboxylic acid analog) .
Physicochemical Properties
Compound Name Solubility logP (Predicted) Molecular Weight Reference
This compound High (aqueous) -1.2 279.23
Diethyl ester derivative Low (organic) 2.1 263.26
3,6-Dicarbonitrile derivative Moderate (DMSO) 1.8 330.34

Notes:

  • The target compound’s dicarboxylic acid groups confer high aqueous solubility, favoring intravenous administration.
  • Ester derivatives (e.g., diethyl ester) are more lipophilic, making them suitable for oral formulations .

Biological Activity

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid (7-APDP) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrazole ring fused to a pyrimidine core and carboxylic acid functional groups, positions it as a promising scaffold for drug development. The compound's molecular formula is C8H6N4O4C_8H_6N_4O_4, and it has a molecular weight of approximately 222.16 g/mol . This article explores the biological activities associated with 7-APDP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antiviral Properties

One notable application of 7-APDP derivatives is their activity against the hepatitis C virus (HCV). A study demonstrated that specific derivatives of 7-aminopyrazolo[1,5-a]pyrimidine exhibited potent inhibitory effects on HCV replication in cell culture systems. Structure-activity relationship (SAR) studies suggested that modifications to the core structure could enhance antiviral efficacy .

Protein Kinase Inhibition

7-APDP and its derivatives have been identified as selective inhibitors of various protein kinases, particularly casein kinase II (CK2). CK2 plays a crucial role in cellular processes such as proliferation and apoptosis. Inhibition of CK2 by 7-APDP derivatives has been linked to anticancer activities, making them candidates for cancer therapeutics .

Psychopharmacological Effects

Research indicates that some 7-APDP derivatives may exhibit psychopharmacological effects. These compounds have been studied for their potential in treating neurological disorders due to their ability to interact with neurotransmitter pathways .

The biological activity of 7-APDP is largely attributed to its structural features that facilitate interaction with biological targets. The presence of amine and carboxylic acid groups allows for nucleophilic substitutions and cycloaddition reactions, leading to the formation of various biologically active derivatives .

Binding Affinity Studies

Interaction studies utilizing molecular docking simulations have revealed that modifications on the pyrazolo ring significantly influence binding efficiency and specificity towards different kinases. Techniques such as surface plasmon resonance have been employed to evaluate these interactions quantitatively .

Case Study 1: Antiviral Activity

In a study assessing the antiviral properties of 7-APDP derivatives against HCV, several compounds were synthesized and tested. Results indicated that certain modifications led to increased potency against viral replication, highlighting the importance of structural diversity in developing effective antiviral agents .

Case Study 2: Cancer Therapeutics

A series of experiments focused on the anticancer properties of 7-APDP derivatives demonstrated significant inhibition of tumor cell proliferation in vitro. The compounds were tested against various cancer cell lines, showing promise as potential chemotherapeutic agents .

Comparative Analysis

The following table summarizes key characteristics and biological activities of selected compounds related to 7-aminopyrazolo[1,5-a]pyrimidine:

Compound NameStructure CharacteristicsBiological Activity
7-Aminopyrazolo[1,5-a]pyrimidineContains an amino group at position 7Potent inhibitor of protein kinases
7-Amino-1H-pyrazolo[4,3-d]pyrimidineFused pyrazole and pyrimidine ringsExhibits different pharmacological profiles
3,6-Diethyl ester derivativeEsterified carboxylic acidsEnhanced solubility and bioavailability
6-(Triazolyl)pyrazolo[1,5-a]pyrimidinesTriazole substitution at position 6Increased interaction with specific biological targets

Q & A

Q. What are the common synthetic routes for 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid?

The compound is typically synthesized via cyclocondensation reactions between 5-aminopyrazole derivatives and bifunctional electrophiles such as cinnamonitriles or enaminones. Microwave-assisted synthesis in polar solvents (e.g., pyridine) at 120°C for 20 minutes enhances regioselectivity and yield compared to conventional heating . Key intermediates like methyl esters are hydrolyzed to carboxylic acids and further functionalized via coupling reactions with amines .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 15N^{15}\text{N} NMR are used to confirm regiochemistry, particularly HMBC experiments to detect 15J^{15}\text{J} coupling between protons and nitrogen atoms (e.g., distinguishing C7-amino vs. C6-amino isomers) .
  • X-ray Crystallography : Resolves ambiguities in tautomerism and confirms substitution patterns, as demonstrated for 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine .

Q. How does substitution at positions 5, 6, and 7 influence biological activity?

Substitution at C5 (e.g., aryl groups) enhances anticancer activity, while the C7-amino group is critical for binding to kinase targets like JAK and KDR. C3-carboxylic acid derivatives improve solubility for pharmacological studies .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization reactions be addressed?

Regioselectivity is influenced by the nucleophilicity of exocyclic vs. endocyclic nitrogen atoms in aminopyrazole precursors. Controlled microwave heating (120°C) in pyridine suppresses side reactions, favoring C7-amino product formation. HMBC and X-ray analyses are essential to validate outcomes, especially when contradicting earlier literature .

Q. What methodologies resolve tautomeric ambiguity in solution-phase studies?

Dynamic NMR and variable-temperature experiments detect tautomeric equilibria (e.g., amino-imine forms). For 7-aminopyrazolo[1,5-a]pyrimidines, deuterium exchange studies and NOESY correlations can identify dominant tautomers .

Q. How do microwave-assisted synthesis conditions improve yield and purity?

Microwave irradiation reduces reaction times (e.g., 20 minutes vs. hours under reflux) and minimizes decomposition. For example, synthesizing 7-amino-5-aryl derivatives achieves >85% yield with >98% purity under optimized microwave conditions .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Carboxamide Derivatives : Coupling C3-carboxylic acid with amines improves bioavailability.
  • Prodrug Design : Ethyl ester derivatives enhance membrane permeability, with subsequent hydrolysis in vivo .
  • SAR Studies : Substitution at C6 with electron-withdrawing groups (e.g., cyano) enhances target affinity .

Q. How is computational modeling used to predict biological activity?

Docking studies with kinase domains (e.g., JAK2) identify key interactions:

  • The C7-amino group forms hydrogen bonds with hinge regions.
  • C3-carboxylic acid interacts with catalytic lysine residues. MD simulations validate binding stability and guide lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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